molecular formula C12H13N3O B8798535 6-(Benzyloxy)pyridine-2,3-diamine

6-(Benzyloxy)pyridine-2,3-diamine

Cat. No.: B8798535
M. Wt: 215.25 g/mol
InChI Key: MOJLRMBKLOEZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)pyridine-2,3-diamine (CAS 1217349-78-4) is a high-purity chemical reagent of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol, this compound is characterized by a pyridine core substituted with a benzyloxy group and two amine functionalities, making it a versatile building block for the synthesis of more complex heterocyclic systems . While specific clinical data is not available, research into closely related structures, such as 3-(Benzyloxy)pyridin-2-amine, suggests potential research applications as an inhibitor of key biological targets. These include Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase, implicating its utility in studies of inflammatory pathways and related disease models . The presence of multiple reactive sites on the molecule allows researchers to utilize it in constructing diverse compound libraries for high-throughput screening and drug discovery projects. The solid compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under an inert atmosphere, and at room temperature . As with all reagents of this nature, this compound is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should handle this material with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-phenylmethoxypyridine-2,3-diamine

InChI

InChI=1S/C12H13N3O/c13-10-6-7-11(15-12(10)14)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H2,14,15)

InChI Key

MOJLRMBKLOEZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)N

Origin of Product

United States

Scientific Research Applications

Neuroprotective Applications

Recent research has highlighted the potential of 6-(Benzyloxy)pyridine-2,3-diamine derivatives as neuroprotective agents. These compounds exhibit the ability to trap reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Mechanism of Action: The compound's vicinal diamine function allows it to interact with harmful reactive species, while the hydroxypyridinone moiety enhances its chelating properties against biometals involved in oxidative stress .
  • In Vitro Studies: In neuronal-like PC12 cells, derivatives demonstrated a capacity to inhibit methylglyoxal-induced apoptosis, suggesting a protective effect against cellular stress .

Table 1: Neuroprotective Efficacy of Derivatives

CompoundIC50 (µM)Mechanism
IIa-35.2RCS trapping, ROS scavenging
Lead Compound 110.5Biometal chelation

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, revealing efficacy against various bacterial strains.

Key Findings:

  • Broad-Spectrum Activity: Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Synthesis Pathways: Various synthetic routes have been developed to optimize the antimicrobial properties of these derivatives .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CPseudomonas aeruginosa0.75 µg/mL

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond neuroprotection and antimicrobial activity. It has been investigated for its role in cancer treatment and inflammatory diseases.

Case Studies:

  • Cancer Treatment: A study explored its use as an inhibitor of specific kinases involved in cancer cell proliferation. The compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells .
  • Inflammatory Diseases: Research indicates that derivatives may inhibit pro-inflammatory cytokines, offering a pathway for treating conditions like rheumatoid arthritis .

Table 3: Summary of Therapeutic Applications

ApplicationDisease/ConditionEfficacy Indicators
NeuroprotectionAlzheimer's DiseaseReduced apoptosis in vitro
AntimicrobialVarious bacterial infectionsSignificant reduction in bacterial growth
Cancer TherapyVarious cancersSelective cytotoxicity
Anti-inflammatoryRheumatoid ArthritisInhibition of cytokine release

Comparison with Similar Compounds

6-(Oxetan-3-yloxy)pyridine-2,3-diamine

  • Structural Differences : The oxetan-3-yloxy group replaces the benzyloxy group, reducing steric bulk and altering electronic properties due to the smaller, oxygen-rich oxetane ring.
  • Molecular Weight : 181.19 g/mol (vs. ~245 g/mol for the benzyloxy analog, estimated based on formula differences).
  • Applications : The oxetane group may improve metabolic stability in drug candidates compared to benzyloxy, which is prone to enzymatic cleavage .

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Structural Differences : A pyrimidine-2,4-dione core replaces the pyridine ring, with additional benzyloxy and methoxymethyl substituents.
  • The multiple benzyloxy groups may confer higher lipophilicity .

6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine

  • Structural Differences : A fused pyrido[2,3-d]pyrimidine system replaces the pyridine core, with a 4-methoxybenzyl group at the 6-position.
  • Biological Relevance : This compound is explored as a kinase inhibitor due to the planar fused-ring system, which facilitates intercalation or stacking interactions. The methoxybenzyl group may modulate selectivity for hydrophobic binding pockets .

Pyridine-2,3-diamine Derivatives (Unsubstituted and Dimerized Forms)

  • Key Differences : Lacking the benzyloxy group, unsubstituted pyridine-2,3-diamine exhibits higher polarity and lower solubility in organic solvents.
  • Reactivity: Burkholderia sp. The benzyloxy group in 6-(Benzyloxy)pyridine-2,3-diamine may sterically hinder such dimerization, redirecting reactivity toward other pathways .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₃N₃O ~245 (estimated) 6-benzyloxy, 2,3-diamine Pharmaceutical intermediate
6-(Oxetan-3-yloxy)pyridine-2,3-diamine C₈H₁₁N₃O₂ 181.19 6-oxetan-3-yloxy, 2,3-diamine Improved metabolic stability
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-... C₂₈H₃₂N₂O₇ ~508 (estimated) Pyrimidine core, multiple benzyloxy Lipophilic, enzyme-targeting
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine... C₁₅H₁₆N₆O 312.33 Fused pyridopyrimidine, 4-methoxybenzyl Kinase inhibition
Pyridine-2,3-diamine C₅H₇N₃ 109.13 Unsubstituted 2,3-diamine Dimerizes to bioactive compounds

Preparation Methods

Reaction Mechanism and Conditions

The reduction proceeds via adsorption of hydrogen onto the Pd/C surface, followed by electron transfer to the nitro groups, ultimately yielding amine functionalities. Key parameters include:

  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate are preferred to stabilize intermediates.

  • Temperature : Reactions are typically conducted at 50–60°C to accelerate kinetics without compromising catalyst integrity.

  • Catalyst Loading : A Pd/C loading of 5–10 wt% relative to the substrate ensures complete conversion within 1–2 hours.

Advantages and Limitations

This method offers high purity (>95%) and avoids hazardous reagents like tin(II) chloride, which are common in traditional reductions. However, the synthesis of the dinitropyridine precursor requires precise control over nitration conditions to ensure regioselectivity at positions 2 and 3.

Palladium-Mediated Coupling and Reduction

A third route employs palladium catalysts to construct the benzyloxy moiety via cross-coupling reactions. This method is adapted from protocols used to synthesize structurally analogous pyridine derivatives.

Stepwise Synthesis

  • Suzuki-Miyaura Coupling : A boronic ester-functionalized pyridine intermediate reacts with benzyl bromide under palladium catalysis (Pd(PPh₃)₄) to install the benzyloxy group. This step proceeds in toluene at 100°C for 8 hours.

  • Nitro Group Introduction : Subsequent nitration at positions 2 and 3 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C ensures regioselectivity.

  • Reduction to Amines : Catalytic hydrogenation as described in Section 1 completes the synthesis.

Key Considerations

The Suzuki-Miyaura coupling offers excellent functional group tolerance but requires anhydrous conditions and inert atmosphere. Additionally, nitration must be carefully controlled to avoid over-nitration or ring degradation.

Comparative Analysis of Synthetic Routes

The table below summarizes the three methods, emphasizing critical metrics such as yield, reaction time, and scalability:

MethodStarting MaterialKey StepsYield (%)Reaction TimeScalability
Catalytic Hydrogenation6-(Benzyloxy)-2,3-dinitropyridineNitro reduction85–901–2 hoursHigh
Nucleophilic Substitution6-Chloropyridine-2,3-diamineNAS, Boc protection70–7512–24 hoursModerate
Palladium CouplingBoronic ester pyridineSuzuki coupling, nitration65–708–10 hoursLow

Critical Evaluation

  • Catalytic Hydrogenation excels in speed and yield but depends on the availability of the dinitro precursor.

  • Nucleophilic Substitution is more accessible for labs without specialized equipment but suffers from longer reaction times.

  • Palladium-Mediated Routes offer flexibility in benzyloxy introduction but involve multi-step protocols and lower yields.

Q & A

Q. What are the key physicochemical properties of 6-(Benzyloxy)pyridine-2,3-diamine, and how do they influence experimental design?

The compound’s melting point (114–116°C) and water solubility (~100 g/L at 20°C) are critical for solvent selection in synthesis and purification . The benzyloxy group at position 6 introduces steric hindrance, which may affect reactivity in substitution or coupling reactions. These properties necessitate polar aprotic solvents (e.g., DMF or DMSO) for reactions and reversed-phase chromatography for purification.

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Protection : Benzylation of pyridine-2,3-diamine using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 6-benzyloxy group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How can crystallographic characterization be performed for this compound?

Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
  • Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters .
    ORTEP-3 or WinGX can generate thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative dimerization of this compound under biocatalytic conditions?

Burkholderia sp. MAK1 catalyzes oxidative dimerization via a radical intermediate pathway. The reaction proceeds through:

Hydroxylation : Formation of a transient 6-(benzyloxy)pyridin-3-ol intermediate.

Dimerization : Coupling of two radicals to form a colored dimer (molecular mass ~213–214 Da).
LC-MS and UV-Vis spectroscopy are critical for tracking intermediates and confirming dimer formation .

Q. How does the benzyloxy substituent influence the compound’s electronic and biological properties?

  • Electronic effects : The electron-donating benzyloxy group increases electron density at the pyridine ring, enhancing nucleophilicity at positions 2 and 3.
  • Biological activity : Dimerized products exhibit potential anticancer activity by intercalating DNA or inhibiting topoisomerases. Computational modeling (DFT or molecular docking) can predict binding affinities to biological targets .

Q. What analytical challenges arise in characterizing dimeric derivatives of this compound, and how are they addressed?

Challenges :

  • Low commercial availability of dimer standards.
  • Overlapping UV-Vis spectra due to conjugated systems.
    Solutions :
  • HRMS-ESI : To confirm molecular formulae (e.g., [M+H]+ ions).
  • Comparative analysis : Match retention times and fragmentation patterns with synthetic standards (if available) .

Q. How can computational tools optimize reaction conditions for functionalizing this compound?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation).
  • Kinetic modeling : Use software like Gaussian or ORCA to simulate reaction pathways and identify rate-limiting steps.
  • Solvent optimization : COSMO-RS simulations to select solvents maximizing yield while minimizing side reactions .

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